molecular formula C13H13N3O4 B13869294 Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate CAS No. 179025-88-8

Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate

Cat. No.: B13869294
CAS No.: 179025-88-8
M. Wt: 275.26 g/mol
InChI Key: RLFQWAMLYXPZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitrophenyl group attached to the imidazole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate typically involves the reaction of 4-nitrobenzyl chloride with imidazole in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazole ring can also bind to metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-1H-imidazole: Similar structure but lacks the ester group.

    Methyl 1H-imidazole-4-carboxylate: Similar ester group but lacks the nitrophenyl group.

    4-Nitrobenzyl imidazole: Similar nitrophenyl group but different substitution pattern.

Uniqueness

Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate is unique due to the combination of the nitrophenyl group and the ester functionality, which can impart distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Properties

CAS No.

179025-88-8

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate

InChI

InChI=1S/C13H13N3O4/c1-20-13(17)6-11-8-15(9-14-11)7-10-2-4-12(5-3-10)16(18)19/h2-5,8-9H,6-7H2,1H3

InChI Key

RLFQWAMLYXPZKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN(C=N1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.